molecular formula C16H18N4O5S B11083357 1,3-diethyl-N-(5-methyl-1,2-oxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

1,3-diethyl-N-(5-methyl-1,2-oxazol-3-yl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide

Cat. No.: B11083357
M. Wt: 378.4 g/mol
InChI Key: JLYJKMOVGFLKBV-UHFFFAOYSA-N
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Description

1,3-DIETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINAZOLINESULFONAMIDE is a complex organic compound with a unique structure that combines elements of quinazoline, isoxazole, and sulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINAZOLINESULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Quinazoline Core Construction: This involves the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINAZOLINESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups.

Scientific Research Applications

1,3-DIETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINAZOLINESULFONAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study various biological pathways and mechanisms.

    Industrial Chemistry: The compound’s reactivity can be harnessed in the synthesis of other complex molecules or materials.

Mechanism of Action

The mechanism of action of 1,3-DIETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINAZOLINESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIMETHYL-N-(5-METHYL-3-ISOXAZOLYL)-1H-PYRAZOLE-4-SULFONAMIDE: This compound shares the isoxazole and sulfonamide groups but differs in the core structure.

    2,4-DIOXO-1,2,3,4-TETRAHYDRO-QUINAZOLINE DERIVATIVES: These compounds share the quinazoline core but may have different substituents.

Uniqueness

1,3-DIETHYL-N-(5-METHYL-3-ISOXAZOLYL)-2,4-DIOXO-1,2,3,4-TETRAHYDRO-6-QUINAZOLINESULFONAMIDE is unique due to its combination of functional groups, which confer specific reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H18N4O5S

Molecular Weight

378.4 g/mol

IUPAC Name

1,3-diethyl-N-(5-methyl-1,2-oxazol-3-yl)-2,4-dioxoquinazoline-6-sulfonamide

InChI

InChI=1S/C16H18N4O5S/c1-4-19-13-7-6-11(9-12(13)15(21)20(5-2)16(19)22)26(23,24)18-14-8-10(3)25-17-14/h6-9H,4-5H2,1-3H3,(H,17,18)

InChI Key

JLYJKMOVGFLKBV-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)NC3=NOC(=C3)C)C(=O)N(C1=O)CC

Origin of Product

United States

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